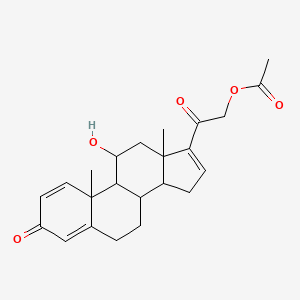

Budesonide Impurity 3

Description

Significance of Impurity Research in Active Pharmaceutical Ingredients

The study of pharmaceutical impurities, known as impurity profiling, is a fundamental aspect of drug development and manufacturing. globalpharmatek.compharmainfo.in It involves the identification, quantification, and characterization of impurities present in an API. longdom.org This process is crucial for several reasons:

Safety: Some impurities can be toxic, even at very low levels. Identifying and controlling these impurities is essential to ensure patient safety. wisdomlib.orglongdom.org

Efficacy: Impurities can sometimes have pharmacological activity, which may interfere with the therapeutic effect of the API or cause unintended side effects. wisdomlib.orglongdom.org

Stability: The presence of certain impurities can affect the stability of the drug product, leading to degradation and a decrease in shelf life. globalpharmatek.comlongdom.org

Process Optimization: Understanding the formation of impurities can help manufacturers optimize the synthesis and purification processes to minimize their levels. globalpharmatek.com

Regulatory Compliance: Comprehensive impurity data is a mandatory requirement for the approval of new drug applications by regulatory authorities. globalpharmatek.comlongdom.org

Overview of Budesonide (B1683875) Manufacturing and Chemical Stability Considerations

Budesonide is a potent glucocorticosteroid used in the treatment of asthma and other inflammatory conditions. daicelpharmastandards.comscirp.org It is a mixture of two epimers, 22R and 22S, with the 22R form being more active. sierrajournals.com The manufacturing process of budesonide can be complex, often involving multiple steps that can generate process-related impurities. nih.gov

Budesonide's chemical stability is a significant concern, as it is susceptible to degradation under various conditions, such as exposure to light, heat, and changes in pH. sierrajournals.comnirmauni.ac.inscirp.org This degradation can lead to the formation of various impurities. For instance, studies have shown that budesonide can degrade in alkaline and photolytic conditions. nirmauni.ac.in Forced degradation studies are often performed to identify potential degradation products and establish the stability-indicating nature of analytical methods. sierrajournals.comresearchgate.net

Academic Rationale for Comprehensive Impurity Analysis of Budesonide Impurity 3

The academic rationale for focusing on this compound includes:

Structure Elucidation: Determining the precise chemical structure of the impurity is the first step in understanding its properties and potential effects.

Formation Mechanism: Investigating how the impurity is formed (e.g., as a byproduct of the synthesis or a degradation product) provides valuable information for process control and optimization.

Analytical Method Development: Developing and validating specific analytical methods for the detection and quantification of this compound is crucial for routine quality control. sierrajournals.com

Reference Standard: A well-characterized impurity can serve as a reference standard for future analytical work and regulatory submissions. pharmainfo.in

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 3044-42-6 |

| Molecular Formula | C23H28O5 |

| Molecular Weight | 384.47 g/mol |

| Synonym | (11β)-21-(Acetyloxy)-11-hydroxypregna-1,4,16-triene-3,20-dione |

Table generated from data in biosotop.com.

Other Budesonide-Related Impurities

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Budesonide Impurity A | C21H28O6 | 376.44 | 13951-70-7 |

| Budesonide Impurity B | C23H30O | 402.48 | 1040085-98-0 |

| Budesonide Impurity E | C25H32O6 | 428.5 | 73178608 |

| Budesonide Impurity F | C24H32O6 | 416.51 | 638-94-8 |

| Budesonide Impurity G | C25H36O6 | 432.55 | 137174-25-5 |

| Budesonide Impurity I | C25H34O7 | 446.53 | 113930-13-5 |

| Budesonide EP Impurity J | C25H33BrO6 | 509.43 | 313474-59-8 |

| Budesonide 17-keto Impurity | C23H30O5 | 386.49 | 85234-64-6 |

Table generated from data in daicelpharmastandards.comnih.govpharmaffiliates.com.

Properties

Molecular Formula |

C23H28O5 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

[2-(11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28O5/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3/h7-10,16-17,19,21,26H,4-6,11-12H2,1-3H3 |

InChI Key |

ABGUZAVIFZZDDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC(=O)C1=CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C |

Origin of Product |

United States |

Structural Elucidation of Budesonide Impurity 3 and Analogous Degradants

Advanced Spectroscopic Techniques for Definitive Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental insights into the molecular structure of Budesonide (B1683875) Impurity 3.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Specific chemical shifts observed for Budesonide Impurity 3 indicate significant alterations in the A-ring of the steroid nucleus when compared to the parent Budesonide molecule. For instance, a photodegradation product of budesonide, an isomeric impurity sometimes referred to as Lumibudesonide, shows distinct changes in the vinyl proton region. scirp.orgscirp.org

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Budesonide and this compound (as Lumibudesonide) in CDCl₃

| Proton Assignment | Budesonide | This compound (Lumibudesonide) |

|---|---|---|

| H-1 | 7.22 (d) | - |

| H-2 | 6.24 (dd) | - |

| H-3 | - | 5.92 (d) |

| H-4 | 6.01 (s) | 7.31 (d) |

This table is generated based on reported data for analogous budesonide degradants. scirp.org

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C spectrum are indicative of the type of carbon (e.g., carbonyl, olefinic, aliphatic) and its immediate electronic environment. Analysis of the ¹³C spectrum for this compound confirms the rearrangement of the steroid's A-ring and the presence of key functional groups.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C-3 (Carbonyl) | ~186.0 |

| C-5 (Olefinic) | ~124.0 |

| C-4 (Olefinic) | ~168.0 |

| C-17 | ~98.0 |

| C-21 | ~66.0 |

This table contains representative data based on the analysis of budesonide and its epimers. mdpi.com

Two-dimensional NMR experiments are crucial for establishing the precise connectivity of atoms within this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would confirm the spin systems within the preserved B, C, and D rings of the steroid backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is instrumental in piecing together the molecular fragments, for example, by showing correlations from the methyl protons to adjacent quaternary carbons in the steroid nucleus.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the stereochemistry of the molecule. In the context of this compound, NOESY data can help determine the spatial relationship of substituents on the steroid rings, confirming the isomeric nature of the impurity. For instance, in the parent compound, NOESY correlations are used to differentiate between the 22R and 22S epimers by observing the spatial proximity of protons on C16 and C22. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

LC-MS/MS is a powerful hybrid technique that first separates the impurity from the parent drug and other components using liquid chromatography, and then subjects the isolated ion to mass analysis. veeprho.com For this compound, the initial MS scan would likely show a protonated molecular ion [M+H]⁺ at m/z 431, indicating it is an isomer of Budesonide. scirp.orgscirp.org

Subsequent fragmentation (MS/MS) of this parent ion provides structural clues. The fragmentation pattern of this compound, when compared to that of Budesonide, can reveal which parts of the molecule have been altered. While both may share some common fragments related to the stable steroid core, differences in the relative abundance or the presence of unique fragments can pinpoint the location of the structural rearrangement. scirp.orgresearchgate.net

Table 3: Key Mass Fragments of Budesonide and an Isomeric Impurity

| m/z of Fragment Ion | Proposed Fragment Identity/Loss |

|---|---|

| 431 | [M+H]⁺ (Protonated Molecule) |

| 413 | [M+H - H₂O]⁺ |

| 395 | [M+H - 2H₂O]⁺ |

This table is based on fragmentation data for budesonide and its isomers. scirp.orgsci-hub.se

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound, an HRMS measurement would confirm that its elemental composition is C₂₅H₃₄O₆, identical to that of Budesonide, thereby definitively classifying it as an isomer. scirp.org This precise mass measurement is crucial to distinguish it from other potential impurities that may have similar retention times but different elemental formulas.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for the initial analysis of potential impurities, particularly those that arise from changes to the chromophoric system of the parent molecule. scirp.orgjetir.org In the case of budesonide, the characteristic chromophore is the conjugated double bond system within the A-ring of the steroid structure, which results in a maximum absorbance (λmax) at approximately 244-246 nm. scirp.orgjapsonline.com

When budesonide is exposed to UV irradiation, a notable shift in the UV spectrum is observed for the resulting degradant, Lumibudesonide. scirp.org This change is a key indicator that a structural rearrangement has occurred within the dienone ring, altering the electronic transitions and, consequently, the wavelength of maximum absorbance. scirp.org The UV absorbance spectrum of Lumibudesonide shows a maximum absorbance band at a different wavelength, which, in similar steroidal photodegradation products like that of Betamethasone, has been observed around 270 nm. scirp.org This significant shift provides initial, strong evidence that the core structure of the budesonide molecule has been altered during photodegradation. scirp.org

Table 1: UV-Vis Spectroscopic Data

| Compound | Maximum Absorbance (λmax) | Chromophore |

|---|---|---|

| Budesonide | ~244 nm | Conjugated dienone in A-ring scirp.org |

Proposed Chemical Structures and Isomeric Considerations (e.g., Lumibudesonide)

Based on extensive analysis, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, the primary photodegradation product of budesonide has been identified as Lumibudesonide. scirp.orgresearchgate.net This impurity is an isomer of budesonide, meaning it possesses the same molecular formula (C25H34O6) and molecular weight (430.5 g/mol ), but has a different arrangement of atoms. scirp.orgalentris.orgelitesynthlaboratories.com

Isolation and Enrichment Methodologies for Unknown Impurities

The identification and structural confirmation of an unknown impurity like Lumibudesonide necessitates its isolation from the parent drug and other components of the formulation. scirp.orgresearchgate.net This is often a challenging process due to the low concentration at which impurities are typically present. scirp.org

A common strategy begins with forced degradation studies, where the drug substance is intentionally exposed to stress conditions such as light, heat, acid, base, and oxidation to generate a higher concentration of the impurity. scirp.orgcosmosscholars.com In the case of Lumibudesonide, a solution of budesonide is irradiated with a UV lamp at 254 nm for an extended period (e.g., 8 hours) to generate a sufficient quantity of the degradant, which can reach yields of around 4%. scirp.org

Once the impurity is generated in a higher concentration, preparative High-Performance Liquid Chromatography (HPLC) is a frequently employed technique for its isolation and enrichment. scirp.org An automated fraction collector can be used to selectively collect the eluent containing the impurity as it separates from the parent drug on the chromatographic column. scirp.org The isolated fraction is then concentrated, and the purified impurity can be subjected to further spectroscopic analysis, such as LC-MS/MS and NMR, to definitively elucidate its structure. scirp.orgresearchgate.net

Table 2: Summary of Compounds Mentioned

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role |

|---|---|---|---|

| Budesonide | C25H34O6 | 430.5 | Parent Drug alentris.org |

| Lumibudesonide | C25H34O6 | 430.5 | Photodegradation Impurity alentris.orgelitesynthlaboratories.com |

Analytical Methodologies for Budesonide Impurity 3 Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of complex mixtures. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prominently used techniques for the analysis of Budesonide (B1683875) Impurity 3.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the separation and quantification of budesonide and its related compounds, including Impurity 3. The versatility of HPLC allows for the development of specific and stability-indicating methods crucial for regulatory compliance.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common mode of separation for budesonide and its impurities. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

Method development for the analysis of Budesonide Impurity 3 typically involves the optimization of several key parameters to achieve adequate resolution from the active pharmaceutical ingredient (API) and other impurities. These parameters include the type of organic modifier, the pH of the aqueous portion of the mobile phase, and the column temperature. For instance, a study focusing on the impurity profiling of budesonide utilized an HPLC-UV system for the comparison of impurity levels in different formulations. sciex.com While specific details for Impurity 3 were not singled out, the study highlights the classification of impurities, including Impurity C (another designation for Impurity 3), as a process impurity. sciex.com

A variety of RP-HPLC methods have been developed for budesonide and its related substances, which would be applicable for the detection of Impurity 3. These methods often employ C18 or C8 columns and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The optimization of the mobile phase composition is critical for achieving the desired selectivity and retention times.

The following table summarizes typical parameters for RP-HPLC methods used for the analysis of budesonide and its impurities, which can be adapted for the specific analysis of Impurity 3.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol and a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) |

| pH of Aqueous Phase | Typically acidic (e.g., pH 3-4) |

| Detection | UV at approximately 240-254 nm |

| Flow Rate | 1.0 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

This table presents a generalized overview of common RP-HPLC conditions for budesonide analysis, which can be optimized for the specific detection of Impurity 3.

Both gradient and isocratic elution systems are employed in the HPLC analysis of budesonide and its impurities.

Isocratic elution , where the mobile phase composition remains constant throughout the run, is often preferred for its simplicity and robustness, especially for routine quality control testing. Several validated isocratic HPLC methods for budesonide have been reported, which can effectively separate the main component from its impurities. asianpubs.org

Gradient elution , which involves changing the mobile phase composition during the analysis, is particularly useful for separating complex mixtures with components of widely varying polarities. A gradient system allows for the elution of strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks. For impurity profiling, where trace amounts of compounds need to be separated from the main peak, a well-designed gradient program can be highly effective. A study on the separation of budesonide and its organic impurities utilized a gradient elution to achieve the necessary resolution. windows.net

The choice between an isocratic and a gradient system depends on the complexity of the sample and the specific requirements of the analysis. For the quantification of a known impurity like this compound, a well-optimized isocratic method may be sufficient and more practical for routine use. However, for comprehensive impurity profiling or in cases where co-elution is a challenge, a gradient method is often necessary.

The selection of the analytical column is a critical factor in developing a successful RP-HPLC method. The stationary phase chemistry plays a pivotal role in the retention and selectivity of the separation.

For the analysis of budesonide and its impurities, C18 (octadecylsilane) columns are the most widely used. These columns provide a good balance of hydrophobicity and are effective in retaining and separating a broad range of compounds, including steroids. The high surface coverage of C18 phases offers excellent resolution and peak shape.

C8 (octylsilane) columns, which are less hydrophobic than C18 columns, can also be used. They may offer different selectivity and shorter retention times, which can be advantageous for faster analysis.

The choice between C18 and C8, as well as other stationary phase characteristics such as particle size, pore size, and end-capping, should be based on a systematic method development approach to achieve the optimal separation of this compound from budesonide and other related substances. Several studies on budesonide analysis have successfully employed C18 columns, demonstrating their suitability for this application. nih.govthermofisher.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles. This technology offers several advantages over traditional HPLC, including higher resolution, increased sensitivity, and significantly faster analysis times.

The application of UPLC for the analysis of budesonide and its related compounds can lead to improved efficiency in quality control laboratories. A study demonstrated the successful transfer of a USP HPLC method for budesonide to a UPLC platform, resulting in an 87% reduction in run time while maintaining the required separation performance. waters.com This highlights the potential of UPLC for high-throughput analysis of budesonide and its impurities, including Impurity 3. The use of UPLC-MS has also been explored for the analysis of formoterol, budesonide, and their related compounds, showcasing the power of this technique in pharmaceutical analysis. chromatographyonline.com

The following table provides an example of UPLC conditions that can be adapted for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., phosphate or formate (B1220265) buffer) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.3 - 0.6 mL/min |

| Temperature | Controlled (e.g., 40-50 °C) |

| Detection | UV or Mass Spectrometry (MS) |

This table illustrates typical UPLC parameters that can serve as a starting point for developing a method for this compound.

Coupled and Hyphenated Analytical Systems

To obtain more comprehensive information about impurities, chromatographic techniques are often coupled with powerful detection methods, creating what are known as hyphenated systems. These systems provide both separation and structural information, which is invaluable for impurity identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC or UPLC with the mass-analyzing capabilities of a mass spectrometer. This combination allows for the determination of the molecular weight of the separated components, providing a high degree of certainty in impurity identification.

For the analysis of budesonide and its impurities, LC-MS is particularly useful for confirming the identity of known impurities and for elucidating the structure of unknown degradation products. A study on the impurity profiling of budesonide in a metered-dose inhaler utilized LC-QTOFMS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) for the structural identification of ten related impurities, including Budesonide Impurity C. researchgate.net This high-resolution mass spectrometry technique provides accurate mass measurements, which aids in determining the elemental composition of the impurities.

LC-MS/MS (tandem mass spectrometry) can provide even more detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is highly specific and sensitive and is often used for the quantification of trace-level impurities. Several LC-MS/MS methods have been developed for the analysis of budesonide in various matrices, which could be adapted for the specific detection and quantification of Impurity 3. sciex.comlcms.cz

The use of hyphenated systems like LC-MS is crucial for a thorough understanding of the impurity profile of budesonide, ensuring that all potential risks are assessed and controlled.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) for Impurity Identification

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful and sensitive technique used for the structural identification of budesonide-related impurities. researchgate.net This method combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of QTOF-MS. researchgate.netscirp.org This combination is particularly effective for identifying unknown impurities that may be present in a drug product. scirp.org

The process involves separating the impurity from the main compound and other substances using an appropriate LC column, such as a Hypersil C18 or InertSustain C18 column. researchgate.netnih.gov Following separation, the impurity enters the mass spectrometer. The QTOF analyzer provides high-resolution mass data, which allows for the determination of the elemental composition of the impurity from its accurate mass. researchgate.net An MS/MS analysis can then be utilized to generate mass spectrometry fragments, which helps in verifying the proposed structure of the impurity. researchgate.net Studies have successfully used LC-QTOF-MS to identify and characterize up to ten different budesonide-related impurities by analyzing their parent and product ions. researchgate.net

Validation of Impurity Methods According to ICH Guidelines

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to the stringent guidelines set by the International Council for Harmonisation (ICH). nanobioletters.comresearchgate.net The objective of validating an analytical procedure is to demonstrate its fitness for purpose. europa.eu This validation process is a critical component of quality assurance in the pharmaceutical industry. amsbiopharma.com The validation of methods for quantifying impurities like this compound involves assessing several key performance characteristics. ich.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. npra.gov.my The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. npra.gov.my

For budesonide impurities, these limits are crucial for controlling their levels in the final product. For instance, a validated stability-indicating LC-MS/MS method for budesonide impurities reported an LOD of 0.20936 µg/ml and an LOQ of 0.6344 µg/ml. researchgate.net Another study reported an LOD and LOQ of 0.05 and 0.5 μg/ml, respectively, for budesonide. nih.gov These values are typically established based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by analyzing samples with known low concentrations of the analyte. npra.gov.my

| Parameter | Typical Value (µg/mL) | Basis of Determination |

|---|---|---|

| Limit of Detection (LOD) | 0.05 - 0.21 | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 0.50 - 0.64 | Signal-to-Noise Ratio (10:1) |

Precision (Intraday and Interday Variability)

Precision demonstrates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is typically assessed at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment. researchgate.net

Intermediate Precision (Inter-day precision): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. nanobioletters.comresearchgate.net

Precision is usually expressed as the Relative Standard Deviation (%RSD) of a series of measurements. For impurity analysis, the %RSD values are expected to be very low, often less than 2%, to indicate a precise method. nanobioletters.com

| Concentration Level (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| Low (LOQ) | 1.8 | 2.1 |

| Medium | 1.1 | 1.4 |

| High | 0.8 | 1.0 |

Accuracy and Recovery Studies

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org It is often determined through recovery studies by adding known amounts of the impurity (spiking) to a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the expected level). nanobioletters.comnih.gov

The percentage recovery of the added impurity is then calculated. For methods analyzing budesonide and its impurities, the acceptance criterion for recovery is typically within the range of 98.0% to 102.0%. nih.gov Successful recovery studies demonstrate that the method can accurately quantify this compound in the presence of the drug substance and other components. researchgate.net

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 50% | 1.0 | 0.99 | 99.0% |

| 100% | 2.0 | 2.01 | 100.5% |

| 150% | 3.0 | 2.98 | 99.3% |

Robustness and Ruggedness of Analytical Procedures

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netpharmaguideline.com For a liquid chromatography method, these variations might include:

Changes in the pH of the mobile phase. pharmaguideline.com

Variations in the mobile phase composition. pharmaguideline.com

Different column lots or suppliers. pharmaguideline.com

Adjustments in flow rate (e.g., ±0.1 ml/min). researchgate.net

Changes in column temperature (e.g., ±2°C). researchgate.net

Ruggedness, often considered a part of intermediate precision, assesses the reproducibility of test results under a variety of conditions, such as different laboratories, analysts, and instruments. researchgate.net A robust and rugged method for this compound ensures that the results are consistent and reliable when the method is transferred between different laboratories or when minor operational variations occur. researchgate.net

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is fundamental for ensuring the quality, safety, and efficacy of budesonide. A stability-indicating method is defined as a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential substances. researchgate.netnanobioletters.com The primary goal is to create a method specific enough to resolve the budesonide peak from all other related compounds, thus providing a clear profile of the drug's stability over time and under various environmental conditions. nih.gov

The cornerstone of developing such a method is the use of forced degradation, or stress testing. asiapharmaceutics.info In this process, budesonide is subjected to a range of harsh conditions, more severe than those it would encounter during normal storage, to intentionally induce degradation. researchgate.net This allows for the generation of potential degradation products and ensures that the analytical method can effectively separate and quantify them alongside the intact drug. researchgate.net International Council for Harmonisation (ICH) guidelines recommend exposing the drug to conditions such as acid and base hydrolysis, oxidation, heat (thermal degradation), and photolysis (exposure to light). asiapharmaceutics.info The successful separation of budesonide from the peaks of these newly formed degradants demonstrates the method's specificity and stability-indicating capability. researchgate.net

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose, often utilizing C18 columns. nanobioletters.comnih.govasiapharmaceutics.info Researchers have developed various methods by systematically optimizing chromatographic parameters such as the mobile phase composition, pH, column type, flow rate, and detection wavelength to achieve adequate resolution between budesonide and its impurities. nih.govasiapharmaceutics.info

Research Findings and Methodologies

Multiple studies have focused on establishing robust, stability-indicating HPLC and UPLC methods for budesonide and its related substances. These methods are validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netasiapharmaceutics.info

One such study developed a new stability-indicating HPLC method capable of overcoming the limitations of previous pharmacopeial assays, which were found to be non-specific. nih.gov This method successfully separated the epimers of budesonide from their related impurities and degradation products generated under both solid-state and solution stress conditions. nih.gov The validation demonstrated high sensitivity, specificity, and a linear UV response. nih.gov

Another research effort detailed an RP-HPLC method validated after subjecting budesonide to stress from acid and base hydrolysis, oxidation, and thermal degradation. asiapharmaceutics.info The method proved to be specific, as the budesonide peak did not interfere with any degradant peaks. asiapharmaceutics.info The validation confirmed that the method was simple, precise, and accurate for the estimation of budesonide. asiapharmaceutics.info

Table 1: Examples of Chromatographic Conditions for Budesonide Impurity Profiling

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Technique | HPLC | RP-HPLC | RP-HPLC |

| Column | Hypersil C18 | Agilent C18 | Not Specified |

| Mobile Phase | Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68, v/v/v) nih.gov | Formic Acid:Methanol (30:70) asiapharmaceutics.info | 0.1% Formic Acid:Methanol (15:85 v/v) nanobioletters.com |

| Flow Rate | 1.5 mL/min nih.gov | 1.0 mL/min asiapharmaceutics.info | Not Specified nanobioletters.com |

| Detection (UV) | 240 nm nih.gov | 243 nm asiapharmaceutics.info | 244 nm nanobioletters.com |

| Internal Standard | Not Specified | Not Specified | Not Specified |

Table 2: Summary of Forced Degradation Studies of Budesonide

| Stress Condition | Procedure | Observations |

|---|---|---|

| Acid Hydrolysis | Budesonide solution with 0.1 N HCl heated at 50°C for 30 min. asiapharmaceutics.info | Degradation occurs, and the method effectively separates the degradant peaks from the main drug peak. asiapharmaceutics.info |

| Base Hydrolysis | Budesonide solution with 0.1 N NaOH heated at 50°C for 30 min. asiapharmaceutics.info | Significant degradation observed, with the analytical method demonstrating specificity. asiapharmaceutics.info |

| Oxidation | Budesonide solution with 30% H₂O₂ heated at 50°C for 30 min. asiapharmaceutics.info | Oxidative degradation products are formed and well-resolved from budesonide. asiapharmaceutics.info |

| Thermal Degradation | Budesonide solution heated at 50°C for 30 min on a water bath. asiapharmaceutics.info | Less than 1.0% degradation was reported, indicating relative stability under these thermal conditions. asiapharmaceutics.info |

| Photodegradation | Exposure to UV radiation. | Not detailed in provided sources. |

Table 3: Validation Parameters from a Developed RP-HPLC Method

| Parameter | Finding |

|---|---|

| Linearity Range | 0.1–100 µg/mL asiapharmaceutics.info |

| Correlation Coefficient (r²) | 0.9998 asiapharmaceutics.info |

| Limit of Detection (LOD) | 0.0302 µg/mL asiapharmaceutics.info |

| Limit of Quantitation (LOQ) | 0.0922 µg/mL asiapharmaceutics.info |

| Accuracy (% Recovery) | 99.30–99.84% asiapharmaceutics.info |

| Precision (% RSD) | Intraday: 0.0056–0.0102Interday: 0.0149–0.5929 asiapharmaceutics.info |

These developed and validated stability-indicating methods are crucial for the routine quality control of budesonide in bulk drug and pharmaceutical formulations, ensuring that any impurities or degradation products that may form during manufacturing or storage are accurately detected and quantified. nanobioletters.comasiapharmaceutics.info

Mechanistic Investigations of Budesonide Impurity 3 Formation

Forced Degradation Studies (Stress Testing) of Budesonide (B1683875)

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways and to develop stability-indicating analytical methods. scirp.orgresearchgate.net

Forced degradation studies on budesonide have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are designed to intentionally degrade the drug substance to identify potential degradation products that could form under various storage and handling conditions.

Acidic and Alkaline Hydrolysis: Budesonide is subjected to acidic (e.g., using hydrochloric acid) and alkaline (e.g., using sodium hydroxide) conditions to evaluate its susceptibility to hydrolysis.

Oxidation: Oxidative stress is applied using agents like hydrogen peroxide to assess the potential for oxidative degradation.

Thermal Stress: The drug substance is exposed to high temperatures to investigate the pathways of thermal decomposition.

Photostability: Budesonide is exposed to light sources (e.g., UV and fluorescent light) to determine its sensitivity to photodegradation. scirp.org

While these studies are comprehensive for identifying degradation products of budesonide, they are not specifically designed to generate process-related impurities like Budesonide Impurity C. One study classified Budesonide Impurity C as a process impurity, distinct from degradation products. nih.gov Therefore, data directly linking the formation of Budesonide Impurity C to these specific stress conditions are not typically found in the literature.

Kinetic profiling in forced degradation studies involves monitoring the rate at which degradation products are formed over time under specific stress conditions. This helps in understanding the degradation mechanism and predicting the shelf-life of the drug product. While kinetic studies have been performed for the degradation of budesonide itself, this data does not directly apply to the formation of Budesonide Impurity C, as it is a process-related impurity. The control of process-related impurities is managed through the optimization and control of the manufacturing process.

Role of Excipients and Packaging Materials in Impurity Generation

The interaction between a drug substance and its excipients or packaging materials can significantly impact the stability of the final drug product and potentially lead to the formation of degradation products.

Studies on budesonide formulations, particularly for metered-dose inhalers, have investigated the role of container materials. For instance, it has been found that the inner surface of aluminum canisters can induce the aerobic oxidation of budesonide, leading to the formation of certain degradation products. nih.gov However, as Budesonide Impurity C is a process-related impurity, its formation is not attributed to interactions with packaging materials.

Excipients are essential components of a pharmaceutical formulation, but they can also interact with the active ingredient, affecting its stability. Compatibility studies between budesonide and various excipients are performed during pre-formulation to ensure the stability of the final product. While excipients can influence the degradation of budesonide, they are not responsible for the formation of process-related impurities like Budesonide Impurity C, which are inherent to the synthesis of the drug substance itself.

Postulated Reaction Pathways for Budesonide Impurity C Formation

As Budesonide Impurity C is a process-related impurity, its formation is linked to the synthetic route used to manufacture budesonide. The chemical name, 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, suggests a structural rearrangement of the budesonide molecule, specifically an expansion of the D-ring of the steroid nucleus (a D-homo rearrangement). This type of rearrangement can occur under certain conditions during the synthesis of corticosteroids. The specific reaction pathway would be dependent on the starting materials, reagents, and conditions used in the manufacturing process of budesonide. The control of this impurity is achieved by carefully managing the synthetic steps to minimize its formation.

Strategies for Control and Mitigation of Budesonide Impurity 3

Process Development and Optimization for Impurity Control

The formation of impurities during the manufacturing of Budesonide (B1683875) can be minimized through diligent process development, optimization of reaction conditions, and the use of high-quality materials. daicelpharmastandards.com Impurities can arise from the synthetic process itself or from the degradation of the drug substance. scirp.orgresearchgate.net

Selection of High-Quality Starting Materials

The quality of the starting materials is a foundational element in controlling the impurity profile of the final Budesonide API. daicelpharmastandards.com Using highly pure raw materials prevents the introduction of unwanted substances that could react to form new impurities or be carried through the synthesis to the final product. Analytical techniques are employed to verify the purity and suitability of all materials before they are used in the manufacturing process.

Optimization of Reaction Conditions and Solvent Systems in Budesonide Synthesis

The synthesis of Budesonide involves several chemical transformations where the formation of impurities can occur. patsnap.com Controlling key parameters during these reactions is crucial for minimizing the generation of Budesonide Impurity 3 and other related compounds.

Key parameters that are optimized include:

Temperature: Maintaining precise temperature control during reactions can prevent side reactions and degradation that lead to impurity formation. patsnap.com

Solvents: The choice of solvent can significantly influence reaction pathways and selectivity, thereby affecting the impurity profile. google.com

Acid-binding agents and catalysts: The selection and quantity of agents like triethylamine and the use of specific catalysts are controlled to ensure the desired reaction proceeds efficiently while minimizing the formation of byproducts. patsnap.com

Research into the synthesis of various Budesonide impurities has provided insight into their formation pathways, allowing for the development of reaction conditions that suppress their generation. patsnap.comgoogle.com

Purification Techniques for Intermediates and Final Products

Even with optimized synthesis, purification steps are essential to remove any impurities that have formed. Various techniques are used to ensure the final Budesonide API meets the required purity standards.

Common purification methods include:

Crystallization: This is a powerful technique for separating the desired compound from impurities. By carefully selecting solvents and controlling conditions like temperature, Budesonide can be crystallized, leaving impurities behind in the solution. google.com

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and column chromatography are used to separate Budesonide from closely related impurities. google.comnih.gov Methods using specific stationary phases, like C18 columns, are developed to achieve high resolution between Budesonide and its various impurities. nih.govwindows.net

Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility in various solvent systems. google.com

One study demonstrated a purification process where Budesonide containing an aldehyde impurity was treated with L-cysteine. The impurity was converted into an adduct that could be removed, resulting in a final product where the aldehyde impurity was not detected. google.com

| Purification Step | Initial Impurity Level | Final Impurity Level |

| Treatment with L-cysteine and crystallization | 0.20% (21-dehydro derivative) | Not Detected |

Formulation-Based Approaches to Enhance Budesonide Stability

Beyond the synthesis and purification of the API, the formulation of the final drug product plays a vital role in preventing the degradation of Budesonide and the formation of new impurities over its shelf life.

pH Control and Buffer Systems (e.g., Citric Acid/Sodium Citrate)

The stability of Budesonide in solution is highly dependent on pH. google.com Studies have shown that the stability of Budesonide solutions increases as the pH decreases. google.com Maintaining an acidic pH is a key strategy to prevent degradation.

It has been found that a pH of 6.0 or below is crucial for the stability of Budesonide solutions. google.com A preferred pH range is between 3.5 and 5.0, with a range of 4.0 to 4.5 being particularly effective. google.com In one study, a solution with a pH of 3.5 showed only a slight decrease in the assay of the active ingredient after six months under accelerated stability conditions. wjpsonline.com

| pH of Solution | Budesonide Remaining (after 14 days) |

| 7.0 | 74.3% |

| 5.0 | 95.2% |

| 4.0 | 96.7% |

| 3.0 | 97.9% |

Data adapted from stability studies on Budesonide solutions in propylene glycol. google.com

Buffer systems, such as those containing citric acid and sodium citrate, are commonly used in pharmaceutical formulations to maintain the pH within the optimal range for drug stability.

Application of Stabilizing Agents (e.g., Antioxidants, Chelating Agents like EDTA)

Oxidation is a common degradation pathway for many pharmaceutical compounds, including steroids. nih.govgoogle.com The formation of certain Budesonide impurities has been identified as an aerobic oxidation process. nih.govresearchgate.net

Antioxidants: These agents are added to formulations to inhibit or delay oxidation. researchgate.net While not always required, their inclusion can improve the quality and stability of the final product. google.com Budesonide itself has been noted to possess antioxidative properties, which can contribute to reducing oxidative stress. researchgate.net

Chelating Agents: Metal ions can act as catalysts for oxidation reactions. Chelating agents, such as edetate disodium (EDTA), are used to bind these metal ions, rendering them inactive and preventing them from promoting degradation. nih.gov The addition of sodium EDTA has been shown to further increase the stability of Budesonide solutions. google.com Formulations containing EDTA have demonstrated high stability, with some showing 100% of the active substance remaining after six weeks of storage at 40°C. google.com

Packaging Considerations for Environmental Protection (e.g., Light, Oxygen)

The control of this compound, a degradation product, is critically dependent on appropriate packaging to protect the drug substance and product from environmental factors such as light and oxygen. google.com The formation of certain degradation impurities in budesonide has been linked to aerobic oxidation and photodegradation. nih.govresearchgate.netscirp.orgscirp.org Therefore, packaging that provides a robust barrier against these elements is essential for maintaining the stability and quality of budesonide throughout its shelf life.

Light Protection:

Budesonide has been shown to be sensitive to light, particularly UV radiation, which can lead to the formation of photodegradation impurities. scirp.orgscirp.org One such photodegradation product identified is an isomeric impurity formed through rearrangement upon UV irradiation. scirp.orgscirp.org To mitigate the formation of light-induced impurities like this compound, the following packaging strategies are employed:

Primary Packaging:

Amber Glass: Amber glass vials and bottles are commonly used for liquid formulations of budesonide as they effectively block UV and visible light.

Opaque Plastic Containers: High-density polyethylene (HDPE) and polypropylene (PP) containers with opacifying agents (e.g., titanium dioxide) are suitable for solid dosage forms.

Aluminum Blister Packs: Aluminum foils provide an excellent barrier to light and are widely used for packaging tablets and capsules.

Aluminum Tubes: For semi-solid formulations, lined aluminum tubes offer superior protection from light exposure.

Secondary Packaging:

Outer cartons and boxes provide an additional layer of protection against light exposure during storage and transportation. It is also a regulatory requirement to store the product in the outer carton to protect it from light.

Oxygen Protection:

The presence of oxygen can lead to the formation of oxidative degradation products. Studies have shown that the generation of some budesonide impurities is an aerobic oxidation process. nih.govresearchgate.net Therefore, minimizing the exposure of the drug substance and product to oxygen is a key control strategy.

Headspace Reduction: Minimizing the headspace in the primary container reduces the amount of available oxygen.

Inert Gas Blanketing: Purging the headspace with an inert gas such as nitrogen or argon before sealing the container is a highly effective method to displace oxygen and prevent oxidative degradation. google.com

Oxygen Scavengers: Incorporating oxygen scavengers within the packaging material or as a separate sachet can actively remove residual oxygen from the container.

Barrier Films: For flexible packaging, multi-layer films with high oxygen barrier properties, such as those containing ethylene vinyl alcohol (EVOH) or polyvinylidene chloride (PVdC), are utilized.

The selection of appropriate packaging materials is a critical step in the control strategy for this compound. Compatibility studies are performed to ensure that there is no leaching of substances from the packaging material into the drug product, which could potentially catalyze degradation or introduce new impurities.

Below is a data table illustrating the impact of packaging on the formation of this compound under accelerated stability conditions.

| Packaging Type | Light Condition | Oxygen Level | This compound (%) at 3 months |

| Clear Glass Vial | Exposed to Light | Normal | 0.45 |

| Amber Glass Vial | Protected from Light | Normal | 0.15 |

| Amber Glass Vial | Protected from Light | Nitrogen Flushed | 0.08 |

| HDPE Bottle | Exposed to Light | Normal | 0.38 |

| HDPE Bottle | Protected from Light | Normal | 0.12 |

| Aluminum Blister | Protected from Light | Low | 0.05 |

Interactive Data Table ```html

| Packaging Type | Light Condition | Oxygen Level | This compound (%) at 3 months |

|---|---|---|---|

| Clear Glass Vial | Exposed to Light | Normal | 0.45 |

| Amber Glass Vial | Protected from Light | Normal | 0.15 |

| Amber Glass Vial | Protected from Light | Nitrogen Flushed | 0.08 |

| HDPE Bottle | Exposed to Light | Normal | 0.38 |

| HDPE Bottle | Protected from Light | Normal | 0.12 |

| Aluminum Blister | Protected from Light | Low | 0.05 |

In-Process Control (IPC) and Quality Assurance Measures

In-process controls (IPCs) and robust quality assurance (QA) measures are fundamental to minimizing the formation of this compound during the manufacturing process. daicelpharmastandards.comThese measures are designed to monitor and control critical process parameters (CPPs) that may influence the generation of impurities.

Key In-Process Controls:

Control of Raw Materials: The quality of starting materials and reagents is paramount. Stringent specifications for raw materials, including limits on potential catalysts or precursors of this compound, are established.

Reaction Monitoring: During the synthesis of budesonide, key reaction steps are monitored using techniques like High-Performance Liquid Chromatography (HPLC) to ensure the reaction proceeds to completion and to detect the formation of any impurities in real-time. This allows for adjustments to be made to the process parameters if necessary.

pH and Temperature Control: The pH and temperature of the reaction mixture are critical parameters that can influence the rate of impurity formation. These are tightly controlled within validated ranges throughout the manufacturing process.

Control of Photochemical Degradation: For manufacturing steps where the product is exposed to the environment, the use of yellow light (low in UV radiation) and protected vessels can minimize the formation of photodegradation impurities.

Control of Oxidative Degradation: To prevent oxidative degradation, manufacturing steps can be performed under an inert atmosphere (e.g., nitrogen blanket). The use of antioxidants in the formulation, where appropriate and compatible, can also be considered.

Crystallization and Purification Steps: The crystallization process is optimized to ensure the efficient removal of impurities. The choice of solvent, temperature profile, and agitation rate can significantly impact the purity of the final active pharmaceutical ingredient (API).

Drying Conditions: The temperature and duration of the drying process are carefully controlled to prevent thermal degradation and the formation of impurities.

Quality Assurance Measures:

Process Validation: The entire manufacturing process is thoroughly validated to ensure that it consistently produces budesonide of the required purity and that the levels of this compound are consistently below the acceptance criteria.

Stability Testing: Stability studies are conducted on the API and the finished drug product under various conditions (e.g., accelerated and long-term) to monitor the formation of this compound over time and to establish the shelf-life of the product.

Analytical Method Validation: The analytical methods used for testing this compound are validated to ensure they are accurate, precise, specific, and sensitive enough to detect and quantify the impurity at the required levels.

nih.gov* Change Control: A robust change control system is in place to evaluate the potential impact of any changes to the manufacturing process, raw materials, or equipment on the impurity profile of the product.

The following table provides an example of in-process controls at different stages of budesonide manufacturing to control this compound.

Manufacturing Stage Critical Process Parameter In-Process Control Acceptance Criteria Synthesis Reaction Temperature Continuous monitoring 20-25°C Reaction Time HPLC monitoring NMT 0.1% Impurity 3 Purification Crystallization Solvent Solvent purity testing >99.5% Number of Recrystallizations Process parameter Minimum of 2 Drying Drying Temperature Temperature probes NMT 40°C Inert Gas Flow Flow meter 2-5 L/min Finished Product Light Exposure during Tableting Use of amber light N/A Headspace Oxygen in Vials Oxygen sensor NMT 2%

Interactive Data Table ```html

Manufacturing Stage Critical Process Parameter In-Process Control Acceptance Criteria Synthesis Reaction Temperature Continuous monitoring 20-25°C Reaction Time HPLC monitoring NMT 0.1% Impurity 3 Purification Crystallization Solvent Solvent purity testing >99.5% Number of Recrystallizations Process parameter Minimum of 2 Drying Drying Temperature Temperature probes NMT 40°C Inert Gas Flow Flow meter 2-5 L/min Finished Product Light Exposure during Tableting Use of amber light N/A Headspace Oxygen in Vials Oxygen sensor NMT 2%

Regulatory Framework and Impurity Management

Regulatory Thresholds for Impurity Identification and Qualification

A central element of the ICH guidelines is the establishment of thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose (MDD) of the active pharmaceutical ingredient. ich.org Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.org An impurity is considered qualified if its level has been adequately tested in safety or clinical studies, or if it is a significant metabolite in animal or human studies. ich.orgtga.gov.au

Below are the ICH Q3A(R2) thresholds for impurities in new drug substances.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data sourced from ICH Harmonised Tripartite Guideline Q3A(R2). ich.orgijdra.com

Reporting Threshold : A limit above which an impurity must be reported in the registration application. ich.orgIdentification Threshold : A limit above which an impurity's structure should be determined. europa.euQualification Threshold : A limit above which an impurity's safety must be established. europa.eu

For an impurity such as Budesonide (B1683875) Impurity 3, its level in the final API would be compared against these thresholds. If the level exceeds the identification threshold, analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy would be employed for structural elucidation. aquigenbio.com If it surpasses the qualification threshold, specific toxicological studies may be required to demonstrate its safety. ich.org

Strategies for Monitoring and Controlling Impurities in Active Pharmaceutical Ingredients

A robust impurity control strategy is fundamental to the pharmaceutical manufacturing process, ensuring that impurities like Budesonide Impurity 3 are maintained at or below qualified levels. pharmaknowledgeforum.compharmaguru.co This strategy is multifaceted and integrated throughout the development and manufacturing lifecycle. grace.com

Key strategies include:

Control of Raw Materials : The quality of starting materials, reagents, and solvents is a foundational step. aquigenbio.comveeprho.com Establishing stringent specifications for incoming materials helps prevent the introduction of impurities into the manufacturing process. veeprho.com

Process Optimization and Control : Understanding the formation, fate, and purge of impurities during the synthetic process is crucial. veeprho.com Modifying reaction conditions such as temperature, pH, or solvents can minimize the formation of by-products. pharmaguideline.com Implementing in-process controls and real-time monitoring ensures the process remains within defined parameters, promoting consistent product quality. aquigenbio.comveeprho.com

Purification Techniques : Effective purification steps are designed to remove process-related impurities and unreacted intermediates. Techniques such as crystallization, chromatography, and extraction are commonly employed to enhance the purity of the API. pharmaknowledgeforum.com

Advanced Analytical Techniques : The use of validated, stability-indicating analytical methods is essential for the detection and quantification of impurities. ich.org High-Performance Liquid Chromatography (HPLC) is the most common technique for identifying and quantifying organic impurities. pharmaguideline.comaquigenbio.com It is often coupled with Mass Spectrometry (MS) for structural identification. aquigenbio.comregistech.com Gas Chromatography (GC) is typically used for residual solvents. aquigenbio.com

Stability Studies : Conducting stability studies under various conditions (e.g., heat, humidity, light) as outlined in ICH Q1A helps to identify potential degradation products that may form during storage. ich.orgregistech.com This information is vital for establishing appropriate storage conditions and shelf-life for the API.

Setting Specifications : Based on the impurity profile observed in development batches and an understanding of the process, specifications are established for the final API. veeprho.com These specifications include limits for specified identified impurities, specified unidentified impurities, and total impurities. ich.org

By implementing these comprehensive strategies, manufacturers can effectively monitor and control the levels of impurities such as this compound, ensuring the final API meets the high standards of quality and safety required by regulatory authorities. pharmaknowledgeforum.comgrace.com

Future Research Directions for Budesonide Impurity 3 Studies

Computational Chemistry and Predictive Modeling of Impurity Formation

Computational chemistry offers a powerful, proactive approach to understanding and controlling impurity formation. By using computational tools, researchers can predict the potential degradation pathways of budesonide (B1683875) under various stress conditions (e.g., heat, light, pH changes) that could lead to the formation of Budesonide Impurity 3. syrris.com

Future research should focus on developing robust predictive models using quantum mechanics (like Density Functional Theory) and molecular dynamics simulations. These models can elucidate reaction mechanisms, calculate activation energies for different degradation pathways, and identify the most probable structures of degradation products. This in-silico approach can significantly reduce the experimental workload required for forced degradation studies and help in designing more stable drug formulations from the outset. By predicting the environmental impact and potential toxicity of impurities, these tools support the development of safer pharmaceutical products. syrris.com

Green Chemistry Principles in Impurity Mitigation Strategies

Integrating green chemistry principles into the synthesis and manufacturing of budesonide can proactively minimize the formation of impurities like this compound. instituteofsustainabilitystudies.com Green chemistry, or sustainable chemistry, is a framework that encourages the design of products and processes to reduce or eliminate the use and generation of hazardous substances. syrris.com

Key principles that can be applied include:

Waste Prevention : It is preferable to prevent waste than to treat it after it has been created. nih.gov This involves optimizing reaction conditions to maximize yield and minimize byproduct formation.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Designing Safer Chemicals and Solvents : This principle advocates for using less hazardous substances. instituteofsustainabilitystudies.com For instance, replacing hazardous solvents like dichloromethane with safer alternatives such as water, ethanol, or supercritical carbon dioxide can reduce toxicity and waste. instituteofsustainabilitystudies.com

Design for Energy Efficiency : Chemical processes should have their energy requirements minimized, with reactions conducted at ambient temperature and pressure whenever possible. nih.gov

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are highly selective and can be used in small amounts. nih.gov

By adopting these principles, pharmaceutical manufacturers can not only reduce their environmental footprint but also enhance process efficiency and potentially reduce the formation of process-related impurities. syrris.cominstituteofsustainabilitystudies.com

Development of Reference Standards for Novel Impurities

The availability of well-characterized reference standards is essential for the accurate identification and quantification of impurities during quality control testing. synthinkchemicals.com Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide reference standards for known budesonide-related compounds. windows.net

However, as analytical techniques become more sensitive, novel and previously undetected impurities may be discovered. A critical area for future research is the development of a robust framework for the rapid isolation, characterization, and certification of reference standards for these new impurities, including this compound. This process involves structural confirmation using techniques like NMR and MS, followed by rigorous analytical validation to establish purity and identity. synthinkchemicals.com The creation of these standards is fundamental for method validation, stability studies, and ensuring batch-to-batch consistency and regulatory compliance. synthinkchemicals.com

| Available Budesonide Reference Standards |

| Budesonide, United States Pharmacopeia (USP) Reference Standard windows.net |

| Budesonide Related Compound E, United States Pharmacopeia (USP) Reference Standard windows.net |

| Budesonide Related Compound G, United States Pharmacopeia (USP) Reference Standard windows.net |

| Budesonide Related Compound L, United States Pharmacopeia (USP) Reference Standard windows.net |

| Budesonide, European Pharmacopoeia (EP) Reference Standard |

| Budesonide for system suitability, European Pharmacopoeia (EP) Reference Standard |

Q & A

Q. What analytical techniques are recommended for structural elucidation and characterization of Budesonide Impurity 3?

To confirm the identity of this compound (C23H28O5, CAS 3044-42-6), researchers should employ a combination of advanced analytical methods:

- Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for molecular weight determination and fragmentation pattern analysis .

- High-Resolution Mass Spectrometry (HRMS) to confirm the molecular formula and isotopic distribution .

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) to resolve structural ambiguities, particularly for distinguishing regioisomers or stereoisomers .

- UV-Vis Spectroscopy to assess chromophore changes caused by degradation or isomerization .

Q. How should researchers design forced degradation studies to evaluate the stability of this compound under stress conditions?

Forced degradation studies should include:

- Photolytic stress : Expose this compound to UV light (e.g., 254 nm) in solvents like acetonitrile/methanol to assess photo-isomerization or rearrangement pathways .

- Hydrolytic stress : Test acidic (0.1 M HCl), alkaline (0.1 M NaOH), and neutral conditions at elevated temperatures (e.g., 40–80°C) .

- Oxidative stress : Use hydrogen peroxide (3–30%) to identify oxidation products .

- Thermal stress : Analyze solid-state stability at 40–60°C with controlled humidity .

Validate degradation products using LC-MS and compare retention times, UV spectra, and fragmentation patterns against known impurities .

Q. What are the critical parameters for validating an analytical method to quantify this compound in drug formulations?

Per ICH Q2(R2) guidelines, method validation must include:

Advanced Research Questions

Q. How can researchers resolve contradictory data when using different chromatographic methods (e.g., MEKC vs. HPLC) to quantify this compound?

Contradictions may arise due to differences in separation mechanisms (e.g., micellar interactions in MEKC vs. hydrophobicity in HPLC). To address this:

- Cross-validate methods : Use orthogonal techniques (e.g., MEKC with sodium cholate/MAPS micelles and HPLC with a C18 column ).

- Assess matrix effects : Compare recovery rates in drug product vs. pure substance to identify interference from excipients .

- Leverage multivariate optimization : Apply response surface methodology (RSM) to refine parameters (e.g., pH, buffer concentration) and improve resolution .

Q. What experimental strategies are effective for isolating trace-level this compound from complex mixtures?

- Preparative HPLC : Use a semi-preparative C18 column (250 × 10 mm, 5 µm) with gradient elution (e.g., acetonitrile/water) to collect impurity fractions .

- Fraction pooling : Combine multiple injections to accumulate sufficient material for NMR or HRMS analysis .

- Derivatization : Enhance detectability of low-concentration impurities via chemical tagging (e.g., silylation for GC-MS) if LC-MS sensitivity is insufficient .

Q. How can photodegradation pathways of this compound be mechanistically elucidated?

- LC-MS/MS fragmentation studies : Compare product ion spectra of the impurity before and after UV exposure. For example, observe shifts in key ions (e.g., m/z 431, 453) to infer structural rearrangements .

- Isolation and characterization : Collect the photodegradant via preparative HPLC and analyze using 2D NMR (e.g., COSY, HSQC) to confirm bond reorganization .

- Computational modeling : Use density functional theory (DFT) to predict energy barriers for proposed degradation pathways .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in impurity thresholds between ICH guidelines and regulatory submissions?

- Align with ICH Q3A/Q3B : Ensure identification thresholds (e.g., 0.10% for drug substances) are adhered to, and document all attempts to characterize impurities exceeding these limits .

- Justify omissions : If structural identification is not feasible (e.g., insufficient material), provide a summary of analytical efforts (e.g., LC-MS/MS, spiking studies) in the regulatory filing .

Q. What methodologies are recommended for assessing the genotoxic potential of this compound?

- In silico prediction : Use tools like Derek Nexus or Toxtree to evaluate structural alerts for mutagenicity .

- Ames test : Conduct bacterial reverse mutation assays if in silico results are equivocal .

- Control strategies : If genotoxicity is confirmed, implement purge calculations during synthesis to ensure levels remain below the threshold of toxicological concern (TTC: 1.5 µg/day) .

Tables for Key Data

Q. Table 1. Critical MS Fragmentation Ions for this compound

| m/z Observed | Proposed Fragment | Significance |

|---|---|---|

| 431 | [M+H–H2O]+ | Loss of hydroxyl group |

| 453 | [M+Na]+ | Sodiated molecular ion |

| 469 | [M+K]+ | Potassiated molecular ion |

| 883 | Dimer (2M+Na) | In-source adduct formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.